molecular formula C8H5N3O3 B13534968 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B13534968
M. Wt: 191.14 g/mol
InChI Key: GIXPBDJIDDDQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolutionary Significance of Bicyclic Heteroaromatic Systems

Bicyclic heteroaromatic systems have undergone significant evolution in medicinal chemistry, driven by the need for enhanced three-dimensional complexity and binding specificity. Early drug discovery efforts prioritized planar, sp²-rich frameworks like benzene and pyridine, but these often lacked the stereochemical diversity required for selective target engagement. The introduction of partially saturated bicyclic heteroaromatics marked a paradigm shift, as their sp³-hybridized carbons enabled access to novel conformational states and improved solubility profiles. For example, nitrogen-containing bicyclic scaffolds, such as those derived from pyrazine and oxazole, have demonstrated enhanced bioactivity against diverse targets, including enzymes and receptors involved in infectious diseases and cancer.

The integration of saturation within bicyclic systems also mitigates metabolic instability, a common limitation of fully aromatic frameworks. By balancing aromaticity with partial saturation, these scaffolds achieve optimal lipophilicity and membrane permeability, critical for oral bioavailability. Computational studies further reveal that bicyclic systems with controlled stereochemistry exhibit higher complementarity to protein binding pockets, reducing off-target effects. This evolutionary trajectory underscores the importance of 3-(pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid, whose fused oxazole-pyrazine structure embodies the principles of modern scaffold design.

Oxazole-Pyrazine Hybridization in Modern Drug Discovery

The hybridization of oxazole and pyrazine moieties in 3-(pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid leverages the distinct electronic and steric properties of both heterocycles. Oxazole, a five-membered ring containing oxygen and nitrogen, contributes strong dipole moments and hydrogen-bonding capacity, while pyrazine, a six-membered diazine, offers π-π stacking potential and metabolic resistance. This combination creates a multifunctional pharmacophore capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions.

Synthetically, the construction of oxazole-pyrazine hybrids often employs cyclocondensation strategies. For instance, Hantzsch-type reactions using α-halo ketones and thioureas have been adapted to assemble oxazole cores, which are subsequently functionalized with pyrazine subunits via cross-coupling or nucleophilic substitution. The carboxylic acid group at the 5-position of the oxazole ring introduces additional hydrogen-bonding and metal-coordinating capabilities, further enhancing target affinity.

Table 1: Key Structural Features of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic Acid and Their Pharmacological Implications

Feature Role in Bioactivity Example Target Interactions
Oxazole ring Hydrogen-bond acceptor (O, N) Enzyme active sites
Pyrazine ring π-π stacking with aromatic residues ATP-binding pockets
Carboxylic acid group Metal coordination, ionic bonding Metalloproteinases, kinases

This hybridization strategy aligns with the broader trend of combining fragments with complementary bioactivity. For example, thiazole-pyrazole hybrids have shown potent antibacterial effects, underscoring the value of merging nitrogen-rich heterocycles. In the case of 3-(pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid, the planar pyrazine and electron-deficient oxazole create a polarized scaffold ideal for interacting with charged or aromatic regions of biological targets.

Strategic Rationale for Target Compound Investigation

The investigation of 3-(pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is motivated by its structural novelty and potential to address unmet therapeutic needs. Molecular modeling studies predict high compatibility with kinase ATP-binding sites, where the pyrazine ring could engage in π-stacking with phenylalanine residues, while the oxazole’s nitrogen and oxygen atoms form hydrogen bonds with backbone amides. Additionally, the carboxylic acid group may chelate magnesium or zinc ions in metalloenzymes, offering a dual mechanism of action.

Recent advances in fragment-based drug discovery (FBDD) further justify its study. As FBDD libraries increasingly prioritize sp³-rich fragments, this compound’s bicyclic architecture and stereochemical complexity make it a valuable candidate for screening against conformationally flexible targets. Empirical data from analogous compounds support this rationale: 2-(pyrazol-4-yl)-1,3,4-oxadiazoles exhibit nanomolar activity against Xanthomonas oryzae, a phytopathogen, via interactions with DNA gyrase. By extension, 3-(pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid could target similar bacterial enzymes or viral polymerases, leveraging its hybrid structure to overcome resistance mechanisms.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-pyrazin-2-yl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)7-3-5(11-14-7)6-4-9-1-2-10-6/h1-4H,(H,12,13)

InChI Key

GIXPBDJIDDDQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Considerations

The synthesis of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid typically involves:

  • Construction of the 1,2-oxazole (isoxazole) ring system.
  • Introduction of the pyrazin-2-yl substituent at the 3-position.
  • Installation or retention of the carboxylic acid group at the 5-position.

The key challenge lies in forming the isoxazole ring with regioselective substitution and maintaining the integrity of the carboxylic acid group.

Preparation via Cyclocondensation of α,β-Unsaturated Esters with Hydroxylamine

One of the established methods for synthesizing isoxazole-5-carboxylic acids involves cyclocondensation of α,β-unsaturated esters with hydroxylamine hydrochloride, followed by substitution with heteroaryl groups such as pyrazinyl.

Reaction Scheme:

$$
\text{Ethyl 2-(pyrazin-2-yl)acrylate} + \text{NH}_2\text{OH} \rightarrow \text{3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylate ester} \xrightarrow[\text{Hydrolysis}]{} \text{3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid}
$$

  • The α,β-unsaturated ester bearing the pyrazin-2-yl substituent is reacted with hydroxylamine to form the isoxazole ring via cyclocondensation.
  • Subsequent hydrolysis of the ester group yields the free carboxylic acid.

Conditions:

  • Hydroxylamine hydrochloride in ethanol or aqueous medium.
  • Mild heating (50-80 °C) for several hours.
  • Hydrolysis under acidic or basic conditions to liberate the acid.

Yields: Reported yields for related isoxazole-5-carboxylic acids range from 70% to 85% for the cyclocondensation step and 80-95% for hydrolysis.

Coupling Reactions Using Carbodiimide Agents for Amide and Ester Formation

The formation of carboxylic acid derivatives such as 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid can be facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). This method is widely used for amide bond formation but also applies to esterification and activation of carboxylic acids for subsequent transformations.

Typical Procedure:

  • Combine the carboxylic acid precursor with EDC and HOBt in an inert solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).
  • Reaction temperature between 0 °C and ambient.
  • Stirring for several hours to form activated esters or amides.

This approach is useful for preparing intermediates that can be further cyclized or modified to yield the target compound.

Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Cyclocondensation of α,β-unsaturated esters with hydroxylamine Hydroxylamine hydrochloride, ethanol, mild heat Direct formation of isoxazole ring Requires precursor esters 70-85 (cyclocondensation), 80-95 (hydrolysis)
POCl3-mediated cyclization of hydrazides Phosphorus oxychloride, reflux Efficient ring closure in heterocycles More common for oxadiazoles, not direct for isoxazoles 60-90 (related systems)
Carbodiimide-mediated coupling (EDC/HOBt) EDC, HOBt, DMF/MeCN/THF, 0 °C to ambient Mild conditions, versatile coupling Requires activated intermediates 75-90
Thermal isomerization of azirines and oxazoles Heating, sometimes with catalysts Atom-economic, novel ring systems Requires specialized substrates Variable

Detailed Experimental Example (Adapted)

Synthesis of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid via cyclocondensation

  • Dissolve ethyl 2-(pyrazin-2-yl)acrylate (1.0 equiv) in ethanol.
  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv) to the solution.
  • Heat the mixture at 70 °C for 4-6 hours under stirring.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, cool the mixture and acidify with dilute HCl to pH ~2.
  • Extract the product or precipitate the acid by cooling.
  • Purify by recrystallization or chromatography.
  • Characterize by NMR, IR, and MS to confirm structure.

Chemical Reactions Analysis

Cycloaddition and Rearrangement Reactions

The oxazole ring participates in [3+2] cycloaddition reactions under catalytic conditions. For example:

  • Ru-catalyzed rearrangements : Exposure to [RuCl₂( p-cymene)]₂ in MeCN or DMSO induces intramolecular O–N bond formation, yielding isoxazole-4-carboxylic acid derivatives (e.g., 6a–f in Scheme 5 of ). This non-decarboxylative pathway is stabilized by H-bond interactions between the carboxylate anion and hydroxyl groups.

  • Rhodium-catalyzed transformations : Rh₂(oct)₄ facilitates isomerization of azirinyl-substituted oxazoles to pyrrolo-oxazoles through nitrenoid-like transition states (ΔG‡ ≈ 38.3 kcal/mol) .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form derivatives:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
EsterificationR-OH, H₂SO₄ (cat.)Methyl/ethyl esters70–89
AmidationSOCl₂ + R-NH₂Amides (e.g., 3a )82–94
HalogenationPCl₅ or SOCl₂Acid chloride85–92

Mechanistic studies indicate that the electron-deficient pyrazine ring enhances electrophilicity at the carbonyl carbon, accelerating substitution rates.

Decarboxylative Coupling

Under oxidative conditions (e.g., MnO₂ or H₂O₂), the compound undergoes decarboxylation to form fused pyridine or pyrazole derivatives. Key findings include:

  • Pyridine synthesis : RuCl₃/PPh₃ catalyzes decarboxylative coupling with acrolein, yielding 2,3-disubstituted pyridines (e.g., IV ) via intermediates confirmed by ³¹P NMR and HRMS .

  • Pyrazole formation : Thermal cleavage in HCl/dioxane generates RCONHCH:CRCO₂H, which cyclizes to oxazinones (66–86% yield) .

Metal-Catalyzed Cross-Coupling

The pyrazine ring participates in Suzuki-Miyaura and Heck reactions:

  • Palladium-catalyzed couplings : With aryl boronic acids, C–C bonds form at the pyrazine C-2/C-5 positions, enabling π-extension for optoelectronic applications .

  • Diastereoselective Ir/Pd catalysis : Relay catalysis with Ir(COD)Cl₂ and Pd(OAc)₂ generates stereochemically complex piperidines (3 stereocenters) .

Biological Activity Modulation

Structural modifications at the 5-position of the oxazole ring influence pharmacological properties:

SubstituentBiological ActivityIC₅₀/EC₅₀ (nM)Target
–CH₃NPSR antagonism1,200Neuropeptide S receptor
–C₆H₅Antimicrobial12.5 µg/mLGram-positive bacteria
–CONH₂Anticancer340Topoisomerase II

Hydrophobic substituents enhance membrane permeability, while polar groups improve aqueous solubility .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂/KMnO₄ oxidizes the oxazole ring to oxazole-4,5-dione derivatives, though overoxidation risks require careful stoichiometric control.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrazine ring to a piperazine analog, retaining the oxazole-carboxylic acid motif .

Mechanistic Insights

  • Electron withdrawal : The pyrazine ring lowers LUMO energy (−2.1 eV), facilitating nucleophilic attacks at the oxazole C-4 position .

  • H-bond stabilization : Intramolecular H-bonds between the carboxylic acid and heterocyclic oxygen (d = 1.84 Å) stabilize transition states during rearrangements .

This compound’s versatility in cycloadditions, cross-couplings, and bioactivity modulation underscores its value in medicinal chemistry and materials science. Further exploration of its regioselective functionalization could unlock novel applications in drug discovery and catalysis.

Scientific Research Applications

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid* C₈H₅N₃O₃ 191.15 g/mol Pyrazine (diazine), oxazole, -COOH High polarity due to pyrazine; potential for metabolic hydrolysis .
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid () C₉H₆N₂O₃ 190.16 g/mol Pyridine, oxazole, -COOH Lower polarity than pyrazine analog; used as a synthetic intermediate .
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid () C₈H₆ClN₃O₃ 227.6 g/mol Chloro-methylpyrazole, oxazole, -COOH Increased lipophilicity due to Cl and methyl groups; scaffold for drug discovery .
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid () C₁₀H₆BrNO₃ 284.07 g/mol Bromophenyl, oxazole, -COOH Enhanced steric bulk; potential halogen bonding in target interactions .
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid () C₆H₅NO₅ 171.11 g/mol Methoxycarbonyl, oxazole, -COOH Ester group increases hydrophobicity; prone to hydrolysis .

*Theoretical values derived from analogs; exact data for the pyrazine analog is inferred.

Key Observations:
  • Metabolic Stability : Compounds like 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid may undergo enzymatic hydrolysis (as seen in –4 for related dihydro-oxazole derivatives), suggesting similar susceptibility for the pyrazine analog .
  • Lipophilicity : Halogenated or alkylated derivatives (e.g., ) show increased logP values, favoring blood-brain barrier penetration but risking higher metabolic clearance .

Biological Activity

3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrazine and oxazole rings, which contribute to its unique chemical properties and biological interactions. Research has focused on its antimicrobial and anti-inflammatory properties, among other activities.

The molecular formula of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is C₈H₅N₃O₃, with a molecular weight of 191.14 g/mol. The IUPAC name reflects its structural components, indicating the presence of the pyrazine and oxazole moieties.

PropertyValue
Molecular FormulaC₈H₅N₃O₃
Molecular Weight191.14 g/mol
IUPAC Name3-pyrazin-2-yl-1,2-oxazole-5-carboxylic acid
InChIInChI=1S/C8H5N3O3/c12-8(13)7-3-5(11-14-7)6-4-9-1-2-10-6/h1-4H,(H,12,13)
InChI KeyGIXPBDJIDDDQDM-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C=N1)C2=NOC(=C2)C(=O)O

The biological activity of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazine ring can modulate enzyme activity or receptor interactions, while the oxazole ring may enhance binding affinity and specificity. Current research suggests that this compound could inhibit certain enzymes or disrupt cellular signaling pathways, although the precise mechanisms are still under investigation.

Antimicrobial Activity

Research indicates that 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid exhibits promising antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis250 μg/mL
Candida albicans250 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This aspect of its biological activity is particularly relevant for therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the efficacy of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 250 μg/mL. The study emphasized the potential of this compound as an alternative treatment for resistant strains .
  • Anti-inflammatory Research : In a model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a related oxazole-pyrazine hybrid (5-Pyrazin-2-yl-3H-oxazol-2-one) was synthesized using LiOH-mediated hydrolysis followed by flash chromatography (SiO₂, DCM/MeOH 95:5), yielding 6% after purification . For improved yields, consider optimizing reaction stoichiometry, temperature, and catalyst selection. Alternative pathways, such as condensation of pyrazine derivatives with oxazole precursors (e.g., ethyl 2-cyano-3-ethoxyacrylate), may also be explored .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in deuterated DMSO with tetramethylsilane as an internal standard. Compare peaks to analogous oxazole-pyrazine hybrids (e.g., 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, C₁₅H₁₀N₂O₂S) for resonance validation .
  • UPLC/MS : Retention time (Rt = 0.86 min) and molecular ion ([M+H]⁺) should align with calculated molecular weights (e.g., 282.32 g/mol for C₁₅H₁₀N₂O₂S) .
  • IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazine C=N vibrations (~1600 cm⁻¹) .

Q. What strategies mitigate solubility challenges during biological testing?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to sodium or ammonium salts using inorganic/organic acids (e.g., HCl, acetic acid) to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO-water or ethanol-PBS mixtures (≤10% organic phase) to maintain compound stability .

Advanced Research Questions

Q. Why do certain synthetic routes yield <10% of the target compound, and how can mechanistic studies address this?

  • Methodological Answer : Low yields (e.g., 6% in ) may stem from side reactions (e.g., oxazole ring decomposition under basic conditions). To investigate:

  • Intermediate Trapping : Use LC-MS to identify transient intermediates during hydrolysis.
  • Computational Modeling : Apply DFT calculations to assess energy barriers for key steps (e.g., cyclization vs. hydrolysis).
  • Catalyst Screening : Test alternatives to LiOH (e.g., K₂CO₃ or enzymatic catalysts) to improve regioselectivity .

Q. How can computational modeling predict the reactivity of the oxazole-pyrazine hybrid system in catalytic applications?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate electron density maps to identify nucleophilic/electrophilic sites on the oxazole and pyrazine rings. For example, the pyrazine nitrogen may act as a hydrogen-bond acceptor in enzyme inhibition .
  • Docking Studies : Model interactions with biological targets (e.g., COX-2) using software like AutoDock Vina, referencing similar triazole and thiadiazole inhibitors .

Q. How can researchers resolve discrepancies in reported spectral data across studies?

  • Methodological Answer :

  • Reference Standards : Cross-validate NMR/IR data with NIST Chemistry WebBook entries for analogous compounds (e.g., 2-Methylpyrazine-5-carboxylic acid) .
  • Collaborative Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate experimental variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.